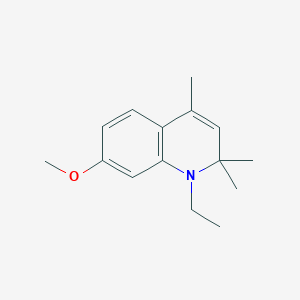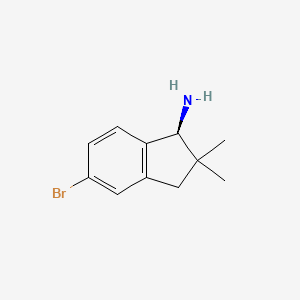![molecular formula C18H19BrN4O4S B14018134 N1-(4-methoxyphenyl)-2-[2-bromo-1-(4-nitrophenyl)ethylidene]-1-(2-hydroxyethyl)hydrazine-1-carbothioamide](/img/structure/B14018134.png)
N1-(4-methoxyphenyl)-2-[2-bromo-1-(4-nitrophenyl)ethylidene]-1-(2-hydroxyethyl)hydrazine-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MFCD00099160, also known as N1-(4-methoxyphenyl)-2-[2-bromo-1-(4-nitrophenyl)ethylidene]-1-(2-hydroxyethyl)hydrazine-1-carbothioamide, is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a bromonitrophenyl group, and a hydrazine carbothioamide moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of MFCD00099160 typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the Bromonitrophenyl Intermediate: This step involves the bromination of a nitrophenyl compound under controlled conditions.
Condensation Reaction: The bromonitrophenyl intermediate is then reacted with a methoxyphenyl hydrazine derivative in the presence of a suitable catalyst to form the desired product.
Industrial Production Methods: Industrial production of MFCD00099160 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch Processing: Utilizing large reactors to carry out the bromination and condensation reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions: MFCD00099160 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Amino derivatives formed from the reduction of the nitro group.
Substitution Products: Compounds with different functional groups replacing the bromine atom.
科学的研究の応用
MFCD00099160 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of MFCD00099160 involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways related to cell growth, apoptosis, or metabolic processes.
類似化合物との比較
MFCD00099160 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: N1-(4-methoxyphenyl)-2-[2-chloro-1-(4-nitrophenyl)ethylidene]-1-(2-hydroxyethyl)hydrazine-1-carbothioamide, N1-(4-methoxyphenyl)-2-[2-fluoro-1-(4-nitrophenyl)ethylidene]-1-(2-hydroxyethyl)hydrazine-1-carbothioamide.
Uniqueness: The presence of the bromine atom in MFCD00099160 provides distinct reactivity and potential biological activity compared to its chloro and fluoro analogs.
This detailed article provides a comprehensive overview of MFCD00099160, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C18H19BrN4O4S |
|---|---|
分子量 |
467.3 g/mol |
IUPAC名 |
1-[[2-bromo-1-(4-nitrophenyl)ethylidene]amino]-1-(2-hydroxyethyl)-3-(4-methoxyphenyl)thiourea |
InChI |
InChI=1S/C18H19BrN4O4S/c1-27-16-8-4-14(5-9-16)20-18(28)22(10-11-24)21-17(12-19)13-2-6-15(7-3-13)23(25)26/h2-9,24H,10-12H2,1H3,(H,20,28) |
InChIキー |
INUQHSPYCZHUQQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC(=S)N(CCO)N=C(CBr)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


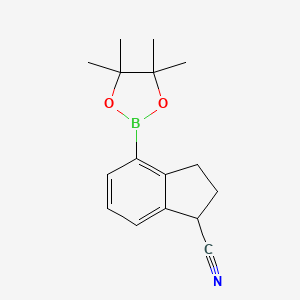
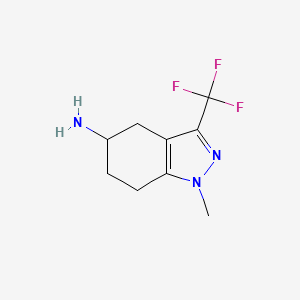
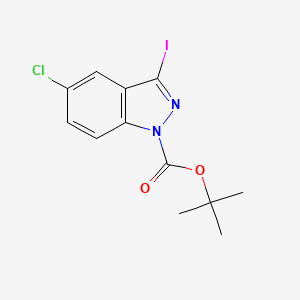
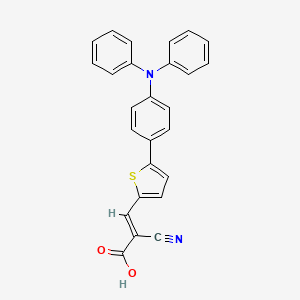
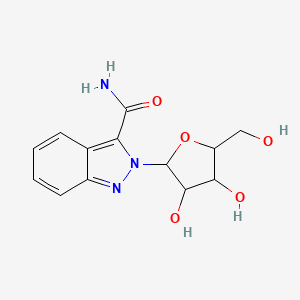
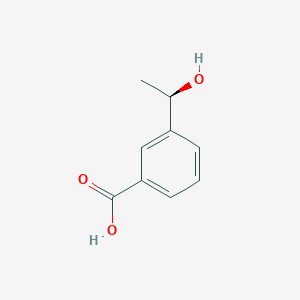

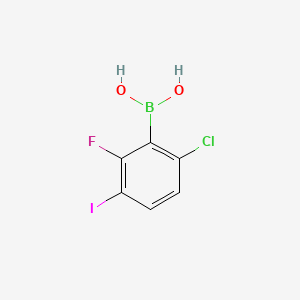
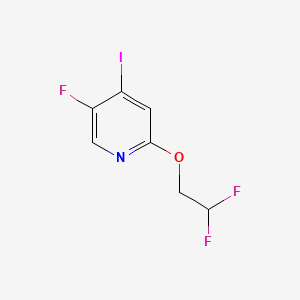

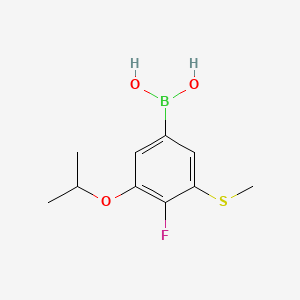
![(R)-1-((3aR,5R,6S,6aR)-6-(Benzyloxy)-5-((benzyloxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl methanesulfonate](/img/structure/B14018119.png)
